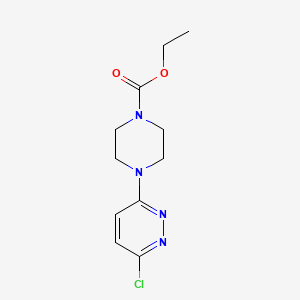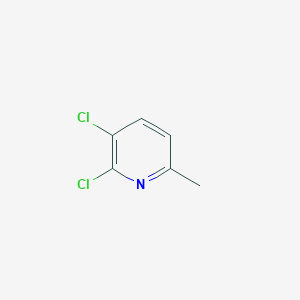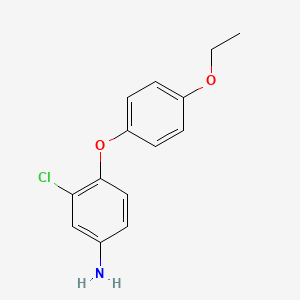
1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C12H12ClNO2 . It is also known by other names such as 1-(benzyl)-5-keto-pyrrolidine-3-carbonyl chloride and 5-oxo-1-(phenylmethyl)pyrrolidine-3-carbonyl chloride .
Synthesis Analysis
The synthesis of this compound involves the use of thionyl chloride in dichloromethane. The compound is heated to boiling, gradually dissolved, and then thionyl chloride is slowly added dropwise with stirring. The reaction is sustained for 24 hours, naturally cooled, and the solvent is spin-dried .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research on 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride and related compounds has led to the synthesis and characterization of various novel compounds. For instance, the synthesis of new biheterocycles containing a 1,4-benzodioxane fragment was achieved through the reaction of 1,4-benzodioxane-2-carbonyl chloride with 5-(4-aminophenyl)-1,3,4-oxa- and -thiadiazole-2-thiols. These compounds were further modified into S-benzyl derivatives by treatment with benzyl chloride, showcasing the versatility of carbonyl chloride derivatives in synthesizing biheterocyclic compounds with potential applications in various fields of chemistry and pharmacology (Avakyan et al., 2014).
Catalysis and Organic Synthesis
Carbonyl chloride derivatives, such as this compound, have been found to play a significant role in catalysis and organic synthesis. For example, the double carbonylation of benzyl chloride catalyzed by cobalt complexes has been studied, revealing that cobaltous chloride combined with pyridyl or pyrazinyl ligands can significantly enhance the yield of phenylpyruvic acid, demonstrating the potential of these complexes in catalytic synthesis processes (Li Guang-xing, 2005).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been employed in the synthesis of compounds with potential therapeutic activities. Synthesis, spectroscopic characterization, and in vitro antimicrobial studies of pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide and its Co(II), Ni(II), and Cu(II) complexes showcase the application of carbonyl chloride derivatives in developing new antimicrobial agents. These complexes have demonstrated promising biological activity against various bacterial and fungal species, highlighting the importance of such compounds in the search for new therapeutic agents (Singh & Singh, 2012).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the targets’ function.
Biochemical Pathways
The pyrrolidine ring and its derivatives, including this compound, are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring, such as this one, have been used to obtain biologically active compounds for the treatment of human diseases .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can modulate cell signaling pathways, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves covalent interactions with the active sites of enzymes, resulting in the modification of their activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to inhibit enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting their levels within the cell . These interactions can lead to changes in the overall metabolic profile of the cell, influencing various biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it needs to reach specific cellular sites to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes .
properties
IUPAC Name |
1-benzyl-5-oxopyrrolidine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTRVDUUKLHFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555519 |
Source


|
| Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114368-05-7 |
Source


|
| Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)





![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)



